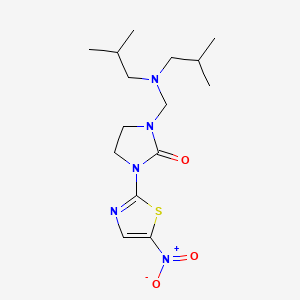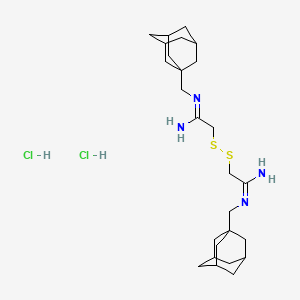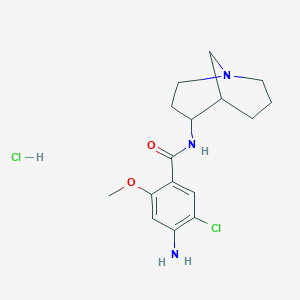
Renzapride hydrochloride
Overview
Description
Renzapride hydrochloride is a complex organic compound that belongs to the class of bicyclic amines. This compound is notable for its unique structure, which includes a bicyclo[3.3.1]nonane core, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Renzapride hydrochloride primarily targets the serotonin receptors, specifically the 5-HT4 and 5-HT3 receptors . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
This compound’s mode of action is based on its interaction with these serotonin receptors. As a full 5-HT4 receptor agonist , it stimulates the receptor, enhancing its activity . On the other hand, as a partial 5-HT3 receptor antagonist , it binds to the receptor and partially blocks its activity .
Biochemical Pathways
Its action on the serotonin receptors suggests that it influences theserotonergic pathways in the gastrointestinal tract .
Result of Action
This compound’s action on the serotonin receptors leads to several molecular and cellular effects. It has been shown to enhance stomach emptying in normal subjects, with doses of 2 and 5 mg decreasing the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . It also reduces the oro-caecal transit time in a dose-related manner .
Action Environment
Biochemical Analysis
Biochemical Properties
Renzapride hydrochloride plays a significant role in biochemical reactions by interacting with various serotonin receptors. It acts as a full agonist at the 5-HT4 receptor and a partial antagonist at the 5-HT3 receptor. Additionally, it functions as an antagonist at the 5-HT2B receptor and has some affinity for the 5-HT2A and 5-HT2C receptors . These interactions influence gastrointestinal motility and have antiemetic effects, making this compound a valuable compound in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.
Cellular Effects
This compound affects various types of cells and cellular processes. It enhances gastrointestinal motility by stimulating the 5-HT4 receptors on enteric neurons, leading to increased acetylcholine release and subsequent smooth muscle contraction . This compound also modulates cell signaling pathways, gene expression, and cellular metabolism through its interactions with serotonin receptors. By acting on these receptors, this compound can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a full agonist at the 5-HT4 receptor, it stimulates the receptor, leading to increased intracellular cAMP levels and activation of downstream signaling pathways . As a partial antagonist at the 5-HT3 receptor, this compound inhibits the receptor’s activity, reducing the release of neurotransmitters like serotonin and dopamine . These interactions result in enhanced gastrointestinal motility and antiemetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances gastrointestinal motility and exhibits antiemetic properties without significant adverse effects . At higher doses, this compound may cause toxic or adverse effects, including gastrointestinal disturbances and potential cardiotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with serotonin receptors. The compound’s metabolism involves enzymatic processes that convert it into active and inactive metabolites These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its clinical use and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells These localization patterns influence the compound’s interactions with cellular components and its overall therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Renzapride hydrochloride typically involves multiple steps. One common method includes the Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to form an amide product . The reaction conditions often involve the use of concentrated sulfuric acid and β-pinene as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Renzapride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Renzapride hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.3.1]nonan-9-one derivatives: These compounds share a similar bicyclic core and exhibit comparable biological activities.
Bicyclo[4.3.0]nonene nucleoside analogues: These analogues have a different core structure but are used in similar applications, such as antiviral research.
Uniqueness
What sets Renzapride hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various research fields.
Properties
CAS No. |
109872-41-5 |
|---|---|
Molecular Formula |
C16H23Cl2N3O2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1 |
InChI Key |
WYONTPMGUQWRKN-IMVWOWLCSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


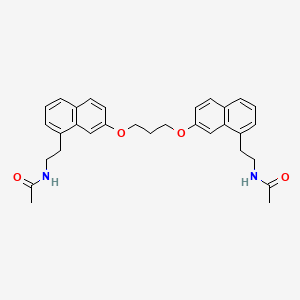
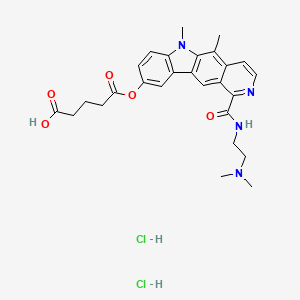
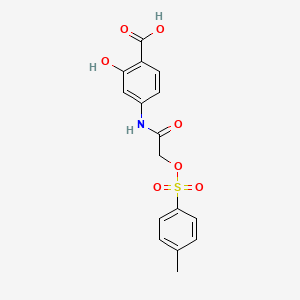
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)
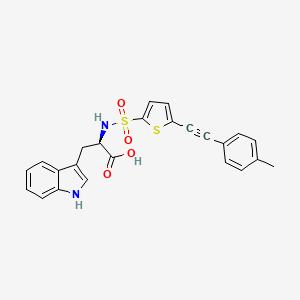
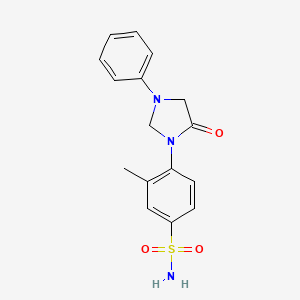


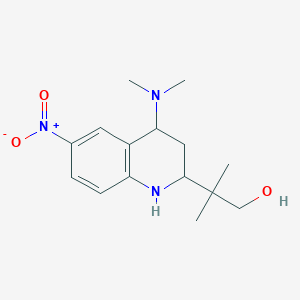
![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)
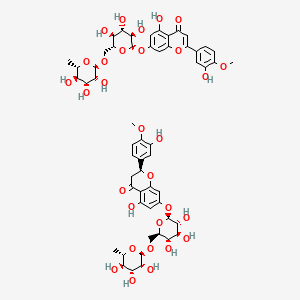
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
